oxolane;tetrachlorotitanium
Description
Tetrachlorobis(tetrahydrofuran)titanium(IV) is a chemical compound with the molecular formula TiCl4·2THF. It is a titanium complex that is commonly used in organic synthesis due to its Lewis acidic properties. This compound is known for its role as a catalyst in various chemical reactions, particularly in the synthesis of aromatic compounds through Friedel-Crafts reactions .
Properties
CAS No. |
31011-57-1 |
|---|---|
Molecular Formula |
C8H16Cl4O2Ti |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
oxolane;tetrachlorotitanium |
InChI |
InChI=1S/2C4H8O.4ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 |
InChI Key |
LXWBMENBONGPSB-UHFFFAOYSA-J |
Canonical SMILES |
C1CCOC1.C1CCOC1.Cl[Ti](Cl)(Cl)Cl |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrachlorobis(tetrahydrofuran)titanium(IV) is typically synthesized by reacting titanium tetrachloride (TiCl4) with tetrahydrofuran (THF) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction can be represented as follows:
TiCl4+2THF→TiCl4⋅2THF
The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting complex is then purified by recrystallization or other suitable methods to obtain a high-purity product .
Industrial Production Methods
In an industrial setting, the production of Tetrachlorobis(tetrahydrofuran)titanium(IV) follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to ensure consistent product quality. The purified product is then packaged under inert conditions to prevent degradation during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Tetrachlorobis(tetrahydrofuran)titanium(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the tetrahydrofuran ligands are replaced by other ligands.
Catalytic Reactions: It acts as a catalyst in Friedel-Crafts alkylation and acylation reactions, facilitating the formation of carbon-carbon bonds in aromatic compounds.
Common Reagents and Conditions
Friedel-Crafts Reactions: Common reagents include alkyl halides or acyl halides, and the reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the titanium complex.
Hydroamination Reactions: Tetrachlorobis(tetrahydrofuran)titanium(IV) can catalyze the addition of amines to alkenes, forming amine derivatives under mild conditions.
Major Products Formed
Aromatic Compounds: In Friedel-Crafts reactions, the major products are alkylated or acylated aromatic compounds.
Amine Derivatives: In hydroamination reactions, the major products are amine derivatives of alkenes.
Scientific Research Applications
Tetrachlorobis(tetrahydrofuran)titanium(IV) has a wide range of applications in scientific research, including:
Organic Synthesis: It is widely used as a catalyst in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Polymer Chemistry: It is used in the polymerization of olefins and other monomers to produce high-performance polymers.
Material Science: It is employed in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Research: It is used in the study of enzyme mimetics and the development of new catalytic systems for biochemical applications.
Mechanism of Action
The mechanism of action of Tetrachlorobis(tetrahydrofuran)titanium(IV) primarily involves its Lewis acidic properties. As a Lewis acid, it can accept electron pairs from nucleophiles, facilitating various chemical transformations. The titanium center in the complex acts as the active site, interacting with substrates and promoting the formation of new chemical bonds. The tetrahydrofuran ligands stabilize the titanium center and enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium complex used in organic synthesis and catalysis.
Titanium(IV) isopropoxide: A titanium alkoxide used in the synthesis of titanium dioxide and other titanium-containing materials.
Zirconium(IV) chloride tetrahydrofuran complex: A zirconium analog with similar catalytic properties.
Uniqueness
Tetrachlorobis(tetrahydrofuran)titanium(IV) is unique due to its high Lewis acidity and stability in various reaction conditions. Its ability to catalyze a wide range of reactions, including Friedel-Crafts and hydroamination reactions, makes it a versatile reagent in organic synthesis. Additionally, its stability and ease of handling compared to other titanium complexes contribute to its widespread use in research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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